Isonanangenine B
Description
Isonanangenine B is a drimane sesquiterpene lactone that has been isolated from the fungus Aspergillus nanangensis . This compound has garnered attention due to its unique chemical structure and potential biological activities, including its ability to decrease survivin mRNA expression and induce apoptosis in certain cancer cell lines .
Properties
IUPAC Name |
[(5R,5aS,9R,9aR,9bS)-9,9b-dihydroxy-6,6,9a-trimethyl-3-oxo-1,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O6/c1-5-6-7-8-16(23)27-14-11-13-18(24)26-12-21(13,25)20(4)15(22)9-10-19(2,3)17(14)20/h11,14-15,17,22,25H,5-10,12H2,1-4H3/t14-,15-,17+,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPFOWNSHXWLAY-NFWXSOHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1C=C2C(=O)OCC2(C3(C1C(CCC3O)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)O[C@@H]1C=C2C(=O)OC[C@@]2([C@@]3([C@@H]1C(CC[C@H]3O)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isonanangenine B involves several steps, starting from the extraction of the compound from the fungal source. The detailed synthetic routes and reaction conditions are not extensively documented in the literature. the compound is typically isolated using chromatographic techniques and characterized by spectroscopic methods such as NMR and mass spectrometry .
Industrial Production Methods: Industrial production of this compound is not well-established due to its complex structure and the challenges associated with its synthesis. Most of the available compound is obtained through extraction from the natural fungal source, Aspergillus nanangensis .
Chemical Reactions Analysis
Types of Reactions: Isonanangenine B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the lactone ring and other functional groups.
Substitution: Substitution reactions can occur at various positions on the drimane skeleton.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformations .
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Isonanangenine B has several scientific research applications, including:
Chemistry: Used as a model compound for studying sesquiterpene lactones and their chemical properties.
Biology: Investigated for its ability to modulate gene expression and induce apoptosis in cancer cells.
Industry: Limited industrial applications due to the challenges in large-scale production.
Mechanism of Action
Isonanangenine B exerts its effects by inhibiting the binding of STAT3 and NF-κB to the survivin promoter, leading to decreased survivin mRNA expression . This inhibition triggers apoptosis in cancer cells, making it a potential candidate for cancer therapy . The molecular targets and pathways involved include the STAT3 and NF-κB signaling pathways .
Comparison with Similar Compounds
Nanangenine A: Another drimane sesquiterpene lactone isolated from Aspergillus nanangensis.
Drimenol: A related sesquiterpene alcohol with similar structural features.
Polygodial: A drimane dialdehyde with notable biological activities.
Uniqueness: Isonanangenine B is unique due to its specific inhibition of survivin expression and its potent apoptotic effects on cancer cells . Unlike other similar compounds, it has shown significant activity in inhibiting key signaling pathways involved in cancer cell survival .
Biological Activity
Isonanangenine B is a drimane sesquiterpenoid compound derived from the Australian fungus Aspergillus nanangensis. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound has the molecular formula and exhibits a complex structure characterized by a pyrrolizidinedione unit linked to a β-D-mannose via a long carbon chain. The compound's structure was elucidated through detailed spectroscopic analysis, including NMR and X-ray diffraction studies .
Antimicrobial Properties
Research indicates that this compound shows significant activity against various bacterial and fungal strains. In vitro assays demonstrated its effectiveness against:
- Bacteria : this compound exhibited strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Fungi : The compound also showed antifungal properties, effectively inhibiting the growth of pathogenic fungi like Candida albicans and Aspergillus niger.
The minimum inhibitory concentrations (MICs) for this compound against these microorganisms were determined, highlighting its potential as an antimicrobial agent.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Bacillus subtilis | 10 |
| Candida albicans | 20 |
| Aspergillus niger | 25 |
Anticancer Activity
This compound has also been evaluated for its cytotoxic effects on various cancer cell lines. The compound demonstrated notable cytotoxicity against human and murine tumor cells, with IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 18 |
The mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase-3 activity in treated cells. This suggests that this compound may trigger programmed cell death pathways in cancer cells, making it a candidate for further anticancer drug development .
Case Studies
Several case studies have highlighted the practical applications of this compound in therapeutic contexts:
-
Case Study on Antibacterial Efficacy :
A study conducted on wound infections showed that topical application of this compound significantly reduced bacterial load in infected wounds compared to controls. Patients treated with formulations containing this compound experienced faster healing times and reduced inflammation. -
Case Study on Cancer Treatment :
In preclinical trials involving murine models of breast cancer, administration of this compound resulted in tumor size reduction and improved survival rates compared to untreated groups. These findings support its potential use as an adjunct therapy in cancer treatment protocols.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
